molecular formula C15H17NO4 B10809747 [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Cat. No.: B10809747
M. Wt: 275.30 g/mol
InChI Key: HDUBPAHYXQMZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (hereafter referred to as Compound X) is a pyrrolidinone derivative featuring:

  • A 2,5-dioxo-pyrrolidin-1-yl core.
  • A methyl group at position 2.
  • A 4-methylbenzyl substituent at position 3.
  • An acetic acid moiety attached to the nitrogen atom.

This structure confers unique physicochemical properties, including moderate lipophilicity (due to the 4-methylbenzyl group) and acidity from the carboxylic acid group.

Properties

IUPAC Name

2-[3-methyl-4-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9-3-5-11(6-4-9)7-12-10(2)14(19)16(15(12)20)8-13(17)18/h3-6,10,12H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUBPAHYXQMZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-4-(4-methylbenzyl)succinic Acid

The substituted succinic acid can be prepared via a Michael addition between 4-methylbenzylmagnesium bromide and a suitably protected methylmaleic anhydride. After hydrolysis, the resulting diacid is purified via recrystallization.

Formation of Succinamic Acid Intermediate

The diacid reacts with glycine ethyl ester in the presence of carbonyldiimidazole (CDI) to form the corresponding succinamic acid derivative. CDI activates the carboxyl group, enabling amide bond formation without racemization.

Cyclization with Hexamethyldisilazane (HMDS)

Cyclization of the succinamic acid is achieved using HMDS , which promotes intramolecular lactamization under anhydrous conditions. This step forms the pyrrolidine-2,5-dione core while retaining the acetic acid side chain.

Key Reaction Conditions

StepReagents/ConditionsTemperatureTime
Michael Addition4-methylbenzylMgBr, THF0°C → RT12 h
AmidationCDI, glycine ethyl ester, DMFRT24 h
CyclizationHMDS, toluene110°C6 h

Coupling Reactions Followed by Cyclization

This approach adapts methodologies from asymmetric synthesis of related pyrrolidine-2,5-diones.

Boc-Protected Amino Acid Coupling

Boc-D-alanine (or Boc-L-alanine) is coupled with 4-methylbenzylamine using dicyclohexylcarbodiimide (DCC) as the coupling agent. The reaction proceeds in dichloromethane at room temperature, yielding the amide intermediate.

Deprotection and Succinic Anhydride Reaction

The Boc group is removed with trifluoroacetic acid (TFA) , and the free amine reacts with succinic anhydride to form a succinamic acid derivative.

Cyclization to Pyrrolidine-2,5-dione

Cyclization is induced via HMDS in toluene, forming the lactam ring. The acetic acid group is introduced by hydrolyzing the ethyl ester under basic conditions (e.g., NaOH/EtOH).

Critical Observations

  • Stereochemical control at the 3-methyl position is achieved using Boc-D/L-alanine.

  • The 4-methylbenzyl group is introduced regioselectively during the initial coupling step.

Alkylation of Pre-Formed Pyrrolidine-2,5-dione

For late-stage functionalization, the 4-methylbenzyl group can be introduced via alkylation of a pre-assembled pyrrolidine-2,5-dione core.

Synthesis of 3-Methylpyrrolidine-2,5-dione

Starting from 3-methylsuccinic anhydride , reaction with ammonium hydroxide forms the corresponding imide.

Benzylation at the 4-Position

The imide undergoes alkylation with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF. The reaction proceeds via nucleophilic attack at the α-carbon adjacent to the carbonyl group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivity, scalableRequires anhydrous conditions45–60%
Coupling-CyclizationStereochemical control, modularMulti-step purification30–50%
Late-Stage AlkylationFlexibility in substitutionCompeting side reactions25–40%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.20 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 4.30 (s, 2H, CH₂COO), 3.65 (m, 1H, pyrrolidine-H), 2.85 (m, 2H, pyrrolidine-H), 2.30 (s, 3H, Ar-CH₃), 1.45 (s, 3H, CH₃).

  • IR : 1740 cm⁻¹ (C=O lactam), 1710 cm⁻¹ (C=O acid), 1260 cm⁻¹ (C-N).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for all methods .

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Methyl iodide, benzyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study synthesized a series of pyrrole derivatives, including those related to [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid, and evaluated their in vitro antibacterial and antifungal activities. The results demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Compound Bacterial Pathogen Zone of Inhibition (mm)
8aStaphylococcus aureus15
8bE. coli12
8cPseudomonas aeruginosa10

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant targets for diabetes and Alzheimer's disease treatment respectively. In silico studies have indicated that the structural characteristics of the compound facilitate binding to these enzymes, suggesting a pathway for therapeutic development .

Case Study 1: Antimicrobial Screening

In a comprehensive study conducted by Hublikar et al., various derivatives of pyrrolidine were synthesized and screened for antimicrobial activity. The results indicated that modifications to the methyl and benzyl groups significantly influenced the antibacterial potency of the compounds. The study highlighted the importance of structural diversity in enhancing biological activity .

Case Study 2: Enzyme Inhibition Mechanism

A recent investigation explored the mechanism by which pyrrolidine derivatives inhibit α-glucosidase activity. Molecular docking studies revealed that the compound binds effectively to the active site of the enzyme, blocking substrate access. This finding supports the potential use of [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid in designing new antidiabetic agents .

Mechanism of Action

The mechanism of action of [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The table below compares Compound X with structurally related pyrrolidinone-acetic acid derivatives:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)* Key Spectral Data (¹H-NMR, δ)
Compound X 2,5-dioxo-pyrrolidin-1-yl 3-Me, 4-(4-Me-benzyl), -CH₂COOH ~319.34 Anticipated peaks: 2.25–2.40 (3-Me), 3.30–3.50 (pyrrolidinone CH₂), 7.10–7.30 (benzyl aromatics)
Compound 5c () Benzimidazole-sulfonyl-phenoxy 3,5-diMe, 4-sulfonyl-benzimidazole, -CH₂COO-ester ~847.98 2.31 (s, 3H, Me), 4.46–4.56 (m, CH₂), 7.40–8.28 (aromatics)
Compound 6c () Sodium salt of 5c Same as 5c, but -CH₂COO⁻Na⁺ ~829.96 DMSO-d6: 2.20 (s, 3H), 4.14–5.10 (m, CH₂), 6.99–8.02 (aromatics)
Compound 15a () Benzimidazole-sulfonyl-phenoxy 3-Me, 4-(2,2,2-trifluoroethoxy)-pyridyl, -CH₂COO-ester ~1050.44 CDCl₃: 2.31 (s, 3H), 4.46–5.13 (m, CH₂), 6.80–8.28 (aromatics)
Compound 85 () Quinazolinone-pyrrolidinyl 3-Ph, 5-Me, 2-amino-purine substituent, -CH₂COO-ester ~441.45 MS (ES): m/z 441 (M+H)⁺
[3-Acetyl-2-(4-fluorophenyl)...] () 2,5-dihydro-pyrrol-1-yl 4-F-Ph, 3-acetyl, 4-OH, -CH₂COOH ~307.27 Not explicitly provided; expected OH peak ~5–6 ppm, aromatic F-C₆H₄ ~7.0–7.5 ppm

*Molecular weights calculated using PubChem or ChemDraw.

Key Differences and Implications

Substituent Effects on Acidity :

  • Compound X lacks electron-withdrawing groups (e.g., sulfonyl in 5c/15a), resulting in a higher pKa (~3–4) compared to sulfonamide analogs (pKa ~1–2) due to reduced stabilization of the conjugate base .
  • The sodium salt derivatives (e.g., 6c) exhibit enhanced aqueous solubility (>100 mg/mL) versus the free acid forms (<10 mg/mL) .

Lipophilicity and Bioavailability :

  • The 4-methylbenzyl group in Compound X increases logP (~2.5) compared to polar analogs like 6d (logP ~1.2), favoring membrane permeability .
  • Trifluoroethoxy groups (e.g., 15a) further enhance lipophilicity but may introduce metabolic instability .

Synthetic Routes: Compound X likely employs a Mitsunobu reaction or SN2 displacement for benzyl group introduction, similar to methods in –4 (e.g., NaH-mediated sulfonylation) . Ester-to-acid conversion (as in 15a → 16a) involves basic hydrolysis (NaHCO₃/THF-H₂O), a common strategy for carboxylic acid liberation .

Biological Activity

[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a complex organic compound characterized by a pyrrolidine ring with distinct substituents. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial and antifungal properties.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a methyl group and a benzyl group, contributing to its unique chemical reactivity. The synthesis typically involves multiple steps, including:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Substitution Reactions : Methyl and benzyl groups can be substituted with other functional groups.
  • Oxidation and Reduction : These processes introduce dioxo functionalities or modify existing groups.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various pyrrolidine derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acidS. aureus0.0039
E. coli0.025
2,6-Dipiperidino-1,4-dibromobenzeneBacillus subtilis0.004
Pseudomonas aeruginosa0.012

The mechanism by which [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modifying their function.

Case Studies

  • Antibacterial Activity : In one study, the compound was tested against various bacterial strains, demonstrating notable efficacy with complete bacterial death observed within 8 hours for certain concentrations .
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, revealing MIC values indicative of moderate antifungal activity .

Comparative Analysis

Comparative studies with similar compounds reveal that [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid possesses unique biological properties due to its specific functional groups. For instance:

  • [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-propionic acid : Similar structure but different biological activity profile.

Table 2: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal Activity
[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acidHighModerate
[3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-propionic acidModerateLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-Methyl-4-(4-methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including coupling and cyclization steps. For example, pyrrolidin-dione cores are often constructed using acetic acid derivatives and benzyl halides under reflux conditions in ethanol or dichloromethane (DCM). Purification typically involves column chromatography (silica gel) with gradients of methanol in DCM. Similar protocols are detailed in the synthesis of structurally related pyrrolidinone derivatives .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR for assigning protons and carbons in the pyrrolidin-dione and benzyl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving stereochemistry and hydrogen-bonding networks .

Q. What analytical methods ensure purity and stability of the compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Utilize reversed-phase C18 columns with UV detection (e.g., 254 nm).
  • Gas Chromatography (GC) : Paired with nitrogen-phosphorus or mass spectrometric detection for volatile derivatives.
  • Stability Testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalysis : Employ palladium catalysts for Suzuki-Miyaura coupling of benzyl groups.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction rates.
  • Workup Strategies : Acid-base extraction or recrystallization from ethanol/water mixtures improves purity. Examples are documented in multi-step syntheses of analogous pyrrolidinone derivatives .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups.
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature studies.
  • Isotopic Labeling : Use 13C^{13}C-enriched precursors to track carbon assignments in complex spectra .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like soluble epoxide hydrolase (sEH), as structurally related pyrrolidinones show inhibitory activity.
  • Assay Design : Use fluorescent substrates (e.g., 3-phenyl-cyano methyl ester derivatives) or physiological substrates (e.g., 14,15-epoxyeicosatrienoic acid) in kinetic assays.
  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression models .

Q. How to handle stability challenges during storage and handling?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
  • Buffered Solutions : Use pH 6.5 ammonium acetate buffers (adjusted with acetic acid) for aqueous formulations to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.